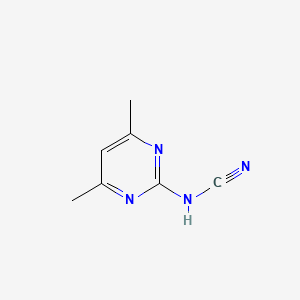

(4,6-Dimethylpyrimidin-2-yl)cyanamid

Übersicht

Beschreibung

“(4,6-Dimethylpyrimidin-2-yl)cyanamide” is a chemical compound that has been used in the synthesis of imidazoles and oxazoles . It has been synthesized via regiospecific reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines .

Synthesis Analysis

The synthesis of “(4,6-Dimethylpyrimidin-2-yl)cyanamide” involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . The reaction between 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide and primary aliphatic amines using water and/or iso-propanol as green solvents has also been reported .Molecular Structure Analysis

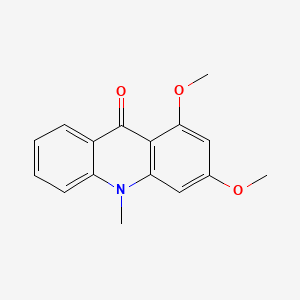

The molecular structure of “(4,6-Dimethylpyrimidin-2-yl)cyanamide” contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

“(4,6-Dimethylpyrimidin-2-yl)cyanamide” has been involved in eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups . The reaction between 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide and primary aliphatic amines using water and/or iso-propanol as green solvents has been reported .Wissenschaftliche Forschungsanwendungen

Synthese von Imidazolen

“(4,6-Dimethylpyrimidin-2-yl)cyanamid” wird in der umweltfreundlichen, kostengünstigen und ertragreichen Syntheseroute zu Imidazolen verwendet . Insbesondere 1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-on wurden durch eine regiospezifische Reaktion von Ethyl-2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamid)acetat mit primären aliphatischen Aminen in Wasser als grünem Lösungsmittel synthetisiert .

Synthese von Oxazolen

In ähnlicher Weise wird “this compound” auch bei der Synthese von Oxazolen verwendet . Die Reaktion zwischen 4,6-Dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamid und primären aliphatischen Aminen unter Verwendung von Wasser und/oder Isopropanol als grünen Lösungsmitteln ergab 3-(4,6-Dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazol-2(3H)-imin .

Antikrebsanwendungen

Imidazole, die mit “this compound” synthetisiert werden können, weisen eine große biologische und pharmakologische Aktivität auf, wie z. B. Antikrebswirkung . Mehrere Imidazole werden als Marketingmedikamente zur Behandlung verschiedener Krebserkrankungen eingesetzt .

Antidiabetische Anwendungen

Imidazole haben auch antidiabetische Eigenschaften . Dies macht “this compound” zu einer wertvollen Verbindung in der Forschung und Entwicklung neuer Antidiabetika.

Antibakterielle Anwendungen

Imidazole haben antibakterielle Eigenschaften . Daher kann “this compound” bei der Entwicklung neuer Antibakterien eingesetzt werden.

Antimalaria-Anwendungen

Imidazole haben antimalaria-Eigenschaften . Dies macht “this compound” zu einer potenziellen Verbindung in der Forschung und Entwicklung neuer Antimalaria-Medikamente.

Antituberkulose-Anwendungen

Imidazole haben antituberkulose-Eigenschaften . Daher kann “this compound” bei der Entwicklung neuer Antituberkulosemittel eingesetzt werden.

Antivirale Anwendungen

Imidazole haben antivirale Eigenschaften . Dies macht “this compound” zu einer potenziellen Verbindung in der Forschung und Entwicklung neuer antiviraler Medikamente.

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives have a wide range of pharmacological properties , suggesting that they may interact with various biological targets.

Mode of Action

It’s known that this compound can undergo reactions with primary aliphatic amines in water, leading to the formation of imidazoles and oxazoles . This suggests that the compound may interact with its targets through nucleophilic attack, leading to changes in the targets’ structure and function .

Biochemical Pathways

Given the compound’s potential to form imidazoles and oxazoles , it may influence pathways involving these heterocyclic compounds. Imidazoles and oxazoles are known to exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, anti-bacterial, and anti-protozoal effects .

Result of Action

It’s known that the compound can act as a corrosion inhibitor on mild steel in a hydrochloric acid medium . This suggests that the compound may interact with metal ions, potentially leading to changes in cellular redox status and other downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4,6-Dimethylpyrimidin-2-yl)cyanamide. For instance, the compound’s inhibitory effect on corrosion escalates with elevated concentration and declines with an increase in solution temperature . This suggests that factors such as concentration and temperature can modulate the compound’s activity.

Eigenschaften

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQKVEQARXJQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970819 | |

| Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55474-90-3 | |

| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)cyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-dimethylpyrimidin-2-yl)cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

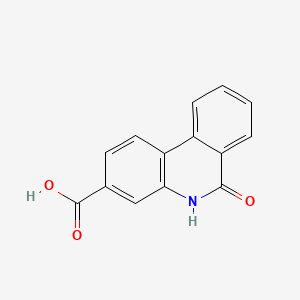

Q1: What is the primary reaction outcome when (4,6-Dimethylpyrimidin-2-yl)cyanamide reacts with methyl anthranilate?

A: Research indicates that the reaction of (4,6-Dimethylpyrimidin-2-yl)cyanamide with methyl anthranilate leads to the exclusive formation of a specific quinazolinone derivative. [, , ] This regioselectivity is noteworthy, as the reaction could theoretically yield an isomeric product.

Q2: Can you elaborate on the regioselectivity observed in the reaction between (4,6-Dimethylpyrimidin-2-yl)cyanamide and methyl anthranilate?

A: Studies demonstrate that the reaction proceeds through a cyclization mechanism, where the amino group of methyl anthranilate attacks the cyano group of (4,6-Dimethylpyrimidin-2-yl)cyanamide. [] This attack is favored at the carbon atom of the cyano group, leading to the observed quinazolinone product (III) and not its isomer (IV).

Q3: What is the significance of this regioselective reaction in organic synthesis?

A: The ability to predictably synthesize specific quinazolinone derivatives is valuable in organic synthesis. [, ] Quinazolinones are an important class of heterocyclic compounds with a wide range of biological activities. This reaction provides a straightforward route to access these compounds, potentially contributing to the development of new pharmaceuticals and agrochemicals.

Q4: Are there any other notable reactions or applications of (4,6-Dimethylpyrimidin-2-yl)cyanamide in chemical synthesis?

A: Research suggests that (4,6-Dimethylpyrimidin-2-yl)cyanamide, alongside other pyrimidinyl-cyanamides, can participate in alkylation reactions. [] This reactivity further expands the potential synthetic utility of these compounds, allowing for the introduction of various substituents.

Q5: What analytical techniques are commonly employed to study reactions involving (4,6-Dimethylpyrimidin-2-yl)cyanamide?

A: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in characterizing the structure of products derived from (4,6-Dimethylpyrimidin-2-yl)cyanamide. [, ] These techniques provide detailed information about the connectivity and arrangement of atoms within the molecules, confirming the regioselectivity of the reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.